4-(1-Cbz-4-piperidyl)butanenitrile
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Overview
Description
. This compound is characterized by the presence of a piperidine ring substituted with a cyanopropyl group and a carbobenzyloxy (Cbz) protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cbz-4-piperidyl)butanenitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyanopropyl Group: The cyanopropyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.
Protection with Carbobenzyloxy Group: The final step involves the protection of the piperidine nitrogen with a carbobenzyloxy (Cbz) group, which is achieved through a reaction with benzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(1-Cbz-4-piperidyl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the cyanide group or to reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions are common, where the cyanide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOMe) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols .
Scientific Research Applications
4-(1-Cbz-4-piperidyl)butanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Cbz-4-piperidyl)butanenitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-(1-Cbz-4-piperidyl)butanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-(1-Cbz-4-piperidyl)butanol: Similar structure but with an alcohol group instead of a nitrile group.
4-(1-Cbz-4-piperidyl)butanamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
4-(1-Cbz-4-piperidyl)butanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C17H22N2O2 |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
benzyl 4-(3-cyanopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O2/c18-11-5-4-6-15-9-12-19(13-10-15)17(20)21-14-16-7-2-1-3-8-16/h1-3,7-8,15H,4-6,9-10,12-14H2 |
InChI Key |
RLDGCSAJZKHDSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCCC#N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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